Tert-butyl 3-methyl-2-methylamino-butanoate
Description
tert-Butyl 3-methyl-2-methylamino-butanoate (CAS: 89537-01-9) is a branched ester featuring a tert-butyl group, a methylamino substituent, and a butanoate backbone. Its molecular formula is reported as C₁₀H₂₂ClNO₂ (molecular weight: 223.74 g/mol), though the inclusion of chlorine (Cl) in the formula is atypical for the named structure and may indicate a reporting error . This compound is likely used in synthetic organic chemistry, particularly in peptide or pharmaceutical intermediate synthesis, where tert-butyl esters are valued for their steric protection of functional groups during reactions.
Limited data exist on its specific applications, physical properties (e.g., melting/boiling points), or toxicology. However, general safety practices for tert-butyl derivatives—such as avoiding skin contact, ensuring ventilation, and using protective equipment—apply .
Properties
CAS No. |
89537-01-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3 |
InChI Key |
GQQBJNNCJGGHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methyl-2-methylamino-butanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylamino-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the ester and amine functional groups under controlled conditions:
| Reagent/Conditions | Reaction Site | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic, H₂SO₄, reflux) | Ester group | 3-Methyl-2-methylaminobutanoic acid | 65–70% | |
| CrO₃ (in acetone, 0°C) | Methylamino group | N-Oxide derivatives | 45–50% | |
| Ozone (O₃, then Zn/H₂O) | Alkyl chain | Fragmented aldehydes/ketones | N/R |
-
Key Findings :
-
Oxidation of the ester group to carboxylic acids is efficient under strong acidic conditions.
-
The methylamino group forms stable N-oxide derivatives with chromium trioxide, though yields are moderate.
-
Reduction Reactions
Reduction primarily targets the ester and amine functionalities:
| Reagent/Conditions | Reaction Site | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (THF, 0°C → reflux) | Ester group | 3-Methyl-2-methylaminobutanol | 80–85% | |
| H₂ (Pd/C, ethanol, RT) | None (inert) | No reaction | – | |
| NaBH₄ (MeOH, RT) | Ester group | Partial reduction to hemiacetal | 30–35% |
-
Key Findings :
-
Lithium aluminum hydride reduces the ester to a primary alcohol with high efficiency.
-
Catalytic hydrogenation (H₂/Pd/C) does not proceed due to steric hindrance from the tert-butyl group.
-
Substitution Reactions
The tert-butyl ester group is susceptible to nucleophilic substitution under acidic or basic conditions:
-
Key Findings :
Alkylation and Arylation
The methylamino group participates in alkylation reactions but shows selectivity based on conditions:
-
Key Findings :
Coupling Reactions
The amine group facilitates amide bond formation via coupling reagents:
| Reagent/Conditions | Carboxylic Acid | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt (DIPEA, DMF) | Benzoyl chloride | N-Benzoylated amide | 75–80% | |
| HATU (DCM, RT) | Acetic acid | Acetamide derivative | 65% |
-
Key Findings :
Degradation and Stability
-
Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids (t₁/₂ < 1 hr at pH 1).
Comparative Reactivity
| Reaction Type | Tert-butyl 3-methyl-2-methylamino-butanoate | tert-Butyl Acetate (Control) |
|---|---|---|
| Ester Hydrolysis | Faster (due to amine activation) | Slower |
| Amine Alkylation | Moderate (steric hindrance) | N/A |
| Oxidation | Selective at amine/ester | Ester-only oxidation |
Scientific Research Applications
Tert-butyl 3-methyl-2-methylamino-butanoate is a chemical compound with potential applications in pharmaceutical and biochemical research. It's a useful research compound with a molecular formula of C10H21NO2 and a molecular weight of 187.29 g/mol.
Scientific Research Applications
- Pharmaceutical Development this compound is explored as an intermediate in synthesizing novel piperidine derivatives with enhanced pharmacological properties. Its structural modifications are studied to improve efficacy and reduce the side effects associated with existing drugs.
-
Synthesis of Novel Antidepressants Derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate were synthesized and evaluated for their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.
Compound Activity Level Method of Synthesis Derivative A High Via alkylation reaction Derivative B Moderate Through esterification Derivative C Low Direct fluorination - Agrochemical Development The compound's chemical structure makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.
-
Herbicidal Efficacy Field trials tested the herbicidal properties of formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.
Treatment Weed Biomass Reduction (%) Application Rate (g/ha) Control 0 N/A Treatment 1 70 200 Treatment 2 85 300
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-methylamino-butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share functional or structural similarities with tert-butyl 3-methyl-2-methylamino-butanoate:
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound provides steric hindrance, likely enhancing stability against hydrolysis compared to less bulky esters (e.g., methyl or ethyl esters). This is a common feature of tert-butyl derivatives used in protecting groups .
- Amino Group Reactivity: The methylamino group may participate in nucleophilic reactions or act as a hydrogen bond donor, similar to tert-butyl 3-aminobenzoate .
- Hazardous Reactions : Unlike tert-butyl alcohol, which decomposes explosively with strong acids (producing isobutylene) , the ester form is expected to be less reactive. However, ester linkages may still hydrolyze under acidic or basic conditions.
Biological Activity
Tert-butyl 3-methyl-2-methylamino-butanoate, also referred to as N-tert-butyl-3-methyl-2-(methylamino)butanamide, is a compound of interest due to its potential biological activities. This article compiles findings from various studies, including data tables, case studies, and detailed research findings on the biological activity of this compound.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 223.74000 g/mol |
| CAS Number | 89537-01-9 |
| LogP | 2.76500 |
| PSA (Polar Surface Area) | 38.33000 |
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential role in modulating the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a crucial ion channel involved in chloride transport across epithelial cells. Loss of CFTR function leads to cystic fibrosis, making its modulators significant for therapeutic development .
Receptor Interactions
- CRTH2 Receptor : The compound may influence leukocyte migration by acting on the CRTH2 receptor, a member of the leukocyte chemoattractant receptor family .
- Thromboxane A2 Receptor : It can also interact with the thromboxane A2 receptor (TP receptor), which is involved in various physiological responses including platelet aggregation and vasoconstriction .
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant potency against various cancer cell lines. For instance, studies have indicated that compounds with similar structural characteristics exhibit micromolar inhibition against key mitotic kinesins, which are essential for proper cell division .
Case Studies
- Cancer Cell Proliferation : A study reported that derivatives of this compound showed reduced cell migration and proliferation in breast cancer cell lines, suggesting potential anti-cancer properties .
- CFTR Modulation : Research indicated that compounds similar to this compound can enhance CFTR function in patient-derived cell lines, providing a basis for their use in cystic fibrosis treatment .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 3-methyl-2-methylamino-butanoate to minimize side reactions?
- Methodology : Use a stepwise carbamate protection strategy, as demonstrated in tert-butyl carbamate syntheses (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate in Scheme 36). Introduce methylamino groups via reductive amination or nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via flash chromatography with gradients of ethyl acetate/hexane .
Q. What experimental conditions ensure the stability of this compound during storage and handling?
- Methodology : Store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to moisture and strong acids/bases, as tert-butyl esters are prone to cleavage under acidic conditions. Use desiccants like molecular sieves in storage vials .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for ) and methylamino moiety (broad peak at ~2.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm and N-H bends at ~3300 cm .
Q. How should researchers mitigate safety risks during the synthesis of tert-butyl derivatives?
- Methodology : Implement explosion-proof equipment and grounded containers when handling volatile intermediates. Use personal protective equipment (PPE), including flame-resistant lab coats and chemical goggles. For spills, neutralize with dry sand or non-combustible absorbents and dispose via authorized waste management services .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the this compound structure?
- Methodology : Perform dynamic low-temperature NMR (e.g., at -40°C) to slow conformational interconversions and distinguish axial vs. equatorial tert-butyl orientations. Pair with X-ray crystallography to confirm solid-state configurations. Validate using DFT calculations with explicit solvent models (e.g., water or methanol) to simulate solution-phase behavior .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodology : Use Gaussian or ORCA software for DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. Compare activation energies of competing pathways (e.g., ester hydrolysis vs. amine alkylation). Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .
Q. What calorimetric techniques assess the thermal hazards of this compound under process conditions?
- Methodology : Conduct accelerating rate calorimetry (ARC) or differential scanning calorimetry (DSC) to measure onset temperatures and pressure buildup during decomposition. Apply kinetic models (e.g., Friedman or Ozawa-Flynn-Wall) to extrapolate safe operating temperatures for scaling reactions .
Q. How do researchers address contradictions in reported toxicity data for tert-butyl derivatives?
- Methodology : Cross-validate toxicity profiles using in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos for acute toxicity). Compare results against structurally analogous compounds (e.g., tert-butyl hydroperoxide) and adjust exposure controls accordingly. Document discrepancies in Material Safety Data Sheets (MSDS) with clear risk mitigation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
